![molecular formula C26H29ClN6O2 B586953 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde CAS No. 165276-40-4](/img/structure/B586953.png)

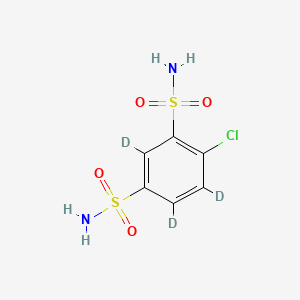

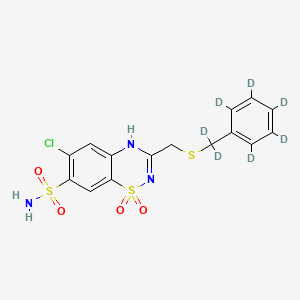

2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with multiple functional groups. It includes a 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde group, a biphenyl group, and a 2H-tetrazol-5-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of an important intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, starts from valeronitrile and methanol in the presence of acetyl chloride . Another related compound, 4’-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile, is available for purchase, suggesting it can be synthesized .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a biphenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the imidazole group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chloro group could increase its reactivity .科学的研究の応用

Antihypertensive Drug Synthesis

This compound is a key intermediate in the synthesis of Losartan, an antihypertensive drug . Losartan is widely used in the management of hypertension and also plays an effective role in patients with an intolerance to ACE inhibitors .

Green Chemistry

The synthesis process of Losartan using this compound is considered a practical, efficient, and green process . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing.

Cardiovascular Regulation

Losartan, for which this compound is a key intermediate, is used in cardiovascular regulation . It acts by antagonizing the effect of angiotensin II, a hormone that plays a crucial role in maintaining blood pressure and cardiovascular regulation .

Schiff Base Synthesis

This compound can be used in the synthesis of novel Schiff bases . These Schiff bases, which comprise a core moiety of 2-butyl-4-chloro imidazole, have shown significant antimicrobial properties against E. coli and S. aureus .

Antimicrobial Activity

The synthesized Schiff base ligands, which include this compound, have shown significant antimicrobial activity against both Gram-negative bacterium (E. coli) and Gram-positive bacterium (S. aureus) .

Drug Development

Due to its wide range of biological properties, this compound has gained synthetic interest in recent years for the development of new drugs . This includes the development of novel antimicrobial agents for emerging clinical pathogens .

Benzofuran-3-ones Synthesis

This compound can be used in the synthesis of 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones . These newly synthesized compounds have shown promising in vitro antimicrobial activity .

Green Solvent Applications

The synthesis process of this compound can be carried out in polyethylene glycol (PEG-400), an environmentally benign protocol . This highlights the potential of this compound in green solvent applications .

将来の方向性

特性

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O2/c1-4-6-11-24-28-25(27)23(17-34)32(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-33(30-26)18(3)35-5-2/h7-10,12-15,17-18H,4-6,11,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUCBZKBNAMBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747741 |

Source

|

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Ethoxyethyl Losartan Carboxaldehyde | |

CAS RN |

165276-40-4 |

Source

|

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)